Glyoxalase I inhibitor 5

Glyoxalase I inhibition Enzyme assay Cancer metabolism

Glyoxalase I inhibitor 5 (Compound 9h) is a competitive diazenylbenzenesulfonamide Glo-I antagonist (IC50 1.28 μM). Unlike glutathione analog prodrugs requiring intracellular activation, its direct mechanism ensures clean target engagement. With ≥98% purity and DMSO solubility (80 mg/mL), it serves as a cost-effective reference for SAR profiling, MG accumulation, and MAPK pathway analysis. Avoid potency variability from unvalidated class-switch substitutions—use this characterized standard for reproducible cancer biology studies.

Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
Cat. No. B12402940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor 5
Molecular FormulaC16H14N4O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)S(=O)(=O)N
InChIInChI=1S/C16H14N4O3S/c1-10-4-5-11(9-15(10)24(17,22)23)19-20-13-6-7-14(21)16-12(13)3-2-8-18-16/h2-9,21H,1H3,(H2,17,22,23)
InChIKeyHZHXXZUPMORJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyoxalase I Inhibitor 5 (Compound 9h) Procurement Guide: Baseline Identity and Core Specifications


Glyoxalase I inhibitor 5 (CAS 2455508-17-3; PubChem CID 162661421), also designated as Compound 9h in the primary literature, is a synthetic small-molecule diazenylbenzenesulfonamide derivative that functions as a competitive inhibitor of the human glyoxalase I (Glo-I) enzyme. The compound exhibits an in vitro IC50 value of 1.28 μM against recombinant human Glo-I [1]. Structurally, it features an 8-hydroxyquinoline moiety linked via an azo bridge to a 2-methylbenzenesulfonamide scaffold, with a molecular formula of C16H14N4O3S and a molecular weight of 342.37 g/mol [2]. As a member of the quinoline-based Glo-I inhibitor class, this compound serves as a tool for investigating methylglyoxal (MG) detoxification pathways in cancer biology and is supplied exclusively for research-use-only applications by multiple specialty chemical vendors [1].

Why Glyoxalase I Inhibitor 5 Cannot Be Substituted by Generic Glo-I Inhibitor Analogs


Generic substitution among Glo-I inhibitors is fundamentally unsound due to the pronounced structure-activity relationship (SAR) sensitivity inherent to the quinoline/azo-sulfonamide chemotype. Within the diazenylbenzenesulfonamide series, structurally related analogs exhibit IC50 values spanning from 0.44 μM to >50 μM, with inhibitory potency acutely dependent on specific substituent patterns, particularly the presence and positioning of the 8-hydroxyquinoline moiety and the sulfonamide-bearing aromatic ring . Even nominally similar azo-bridged compounds can differ by 3- to 10-fold in Glo-I inhibitory activity . Furthermore, certain Glo-I inhibitor classes—such as glutathione analog-based transition-state mimics (e.g., S-p-bromobenzylglutathione derivatives)—possess fundamentally distinct mechanisms (irreversible vs. competitive), physicochemical properties, and intracellular delivery requirements, rendering cross-class interchange scientifically invalid [1]. These inter-compound variations directly impact experimental reproducibility, target engagement validation, and downstream cellular MG accumulation measurements. The following section provides quantitative comparator evidence to inform precise procurement decisions.

Quantitative Comparative Evidence: Glyoxalase I Inhibitor 5 Differentiation Against Structural Analogs


Glo-I Inhibitory Potency: Glyoxalase I Inhibitor 5 vs. Closest Structural Analogs in Same Series

Glyoxalase I inhibitor 5 (Compound 9h) demonstrates an IC50 of 1.28 μM against human Glo-I [1]. In the diazenylbenzenesulfonamide series from which it originates, closely related lead compounds HA1, A1, and HA2 exhibit IC50 values of 1.36 ± 0.09 μM, 1.36 ± 0.01 μM, and 1.22 ± 0.07 μM, respectively . The most optimized derivative from subsequent SAR efforts, compound B9, achieved a sub-micromolar IC50 of 0.44 ± 0.06 μM .

Glyoxalase I inhibition Enzyme assay Cancer metabolism

Structural Distinction: 8-Hydroxyquinoline-Azo-Sulfonamide Scaffold of Glyoxalase I Inhibitor 5 vs. Benzothiazole and Glutathione Analog Chemotypes

Glyoxalase I inhibitor 5 features a diazenylbenzenesulfonamide core with an 8-hydroxyquinoline moiety connected via an azo (-N=N-) linkage [1]. This scaffold is structurally distinct from alternative Glo-I inhibitor chemotypes: the glutathione analog class (e.g., S-p-bromobenzylglutathione, BBG) requires intracellular esterase-mediated prodrug activation for membrane permeability [2]; benzimidazole-based inhibitors (e.g., NSCI153166, IC50 = 0.97 μM) rely on aromatic ring and hydroxyl substituents for activity [3]; and hydroxamic acid derivatives (e.g., compound 2, IC50 = 0.95 μM) employ metal-chelating mechanisms via hydroxamate coordination to the active-site zinc ion [4].

Medicinal chemistry Scaffold differentiation Chemical biology

Potency Benchmarking: Glyoxalase I Inhibitor 5 IC50 Contextualized Across Diverse Glo-I Inhibitor Classes

Glyoxalase I inhibitor 5 (IC50 = 1.28 μM) occupies a mid-tier potency position within the broader landscape of reported Glo-I inhibitors [1]. Reported Glo-I inhibitors span from sub-nanomolar to double-digit micromolar potency ranges. Sub-nanomolar affinity has been achieved with multivalent inhibitors (e.g., polyBHG2-54) [2]; potent competitive non-GSH analog inhibitors include 18-β-glycyrrhetinic acid (Ki = 0.29 μM) [3]; moderately potent inhibitors include SPB07393SC (IC50 = 11.1 μM) ; and low-potency chelating compounds include 4-hydroxy-estradiol (IC50 = 0.226 μM) and trichostatin A (IC50 = 14.0–27.0 μM in colorectal cancer cells) [4].

Glo-I inhibition Potency ranking Benchmarking

Recommended Research and Procurement Application Scenarios for Glyoxalase I Inhibitor 5


Structure-Activity Relationship (SAR) Reference in Quinoline-Based Glo-I Inhibitor Optimization Campaigns

Use Glyoxalase I inhibitor 5 as a benchmark reference compound when evaluating novel quinoline/naphthalene-based Glo-I inhibitors. Its IC50 of 1.28 μM serves as a well-documented mid-series data point, enabling direct potency comparison against lead compounds HA1, A1, and HA2 (IC50 ~1.22–1.36 μM) and optimized derivative B9 (IC50 = 0.44 μM) within the same structural series . This application is particularly valuable for medicinal chemistry teams optimizing the diazenylbenzenesulfonamide scaffold and requiring a commercially available reference standard with established activity.

In Vitro Cellular Methylglyoxal Accumulation and MAPK Pathway Activation Studies

Deploy Glyoxalase I inhibitor 5 in cellular assays designed to measure methylglyoxal (MG) accumulation and subsequent stress-activated protein kinase (MAPK) pathway activation. Glo-I inhibition with this compound class has been shown to upregulate p-JNK, p-ERK, and p-p38 while downregulating MMP-9 and Bcl-2 expression in cancer cell models [1]. The moderate potency (IC50 = 1.28 μM) of Glyoxalase I inhibitor 5 [2] may facilitate graded MG accumulation studies without immediate cytotoxicity, allowing for temporal analysis of signaling pathway activation. Researchers investigating the MG-Glo-I axis in breast cancer, hepatocellular carcinoma, or colon cancer models may find this compound suitable for target engagement validation.

Comparative Tool for Cross-Class Glo-I Inhibitor Mechanistic Studies

Employ Glyoxalase I inhibitor 5 as a representative of the diazenylbenzenesulfonamide chemotype in studies comparing the cellular effects of structurally distinct Glo-I inhibitor classes. Its competitive, non-prodrug mechanism distinguishes it from glutathione analog-based inhibitors (e.g., BBGC prodrugs requiring intracellular esterase activation) [3], metal-chelating hydroxamic acid derivatives [4], and benzimidazole/bis-imine series compounds [5]. This application is particularly relevant for pharmacology teams seeking to dissect whether observed cellular phenotypes (ferroptosis induction, apoptosis, TRAIL sensitization) are mechanism-dependent or scaffold-agnostic outcomes of Glo-I inhibition [6].

Cost-Effective Glo-I Tool Compound for Routine Laboratory Use

Procure Glyoxalase I inhibitor 5 as a commercially available, moderately priced Glo-I inhibitor for routine laboratory applications including enzyme assay calibration, initial target validation, and educational/training purposes. With documented purity specifications (≥98% from multiple vendors) [2] and established solubility in DMSO (80 mg/mL) , this compound offers practical handling advantages for researchers who do not require the enhanced potency or in vivo validation associated with more advanced Glo-I inhibitor candidates. This scenario is appropriate for core facilities, academic laboratories initiating Glo-I research, and CROs performing initial screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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